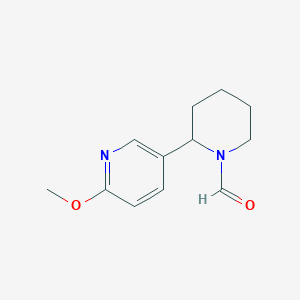

2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde

Description

2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde is a pyridine-piperidine hybrid compound featuring a methoxy substituent at the 6-position of the pyridine ring and a carbaldehyde functional group at the 1-position of the piperidine moiety. This structure combines aromatic and aliphatic heterocycles, making it a versatile intermediate in pharmaceutical and organic synthesis. The carbaldehyde group offers a reactive site for further derivatization, such as condensation reactions to form Schiff bases or imines .

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

2-(6-methoxypyridin-3-yl)piperidine-1-carbaldehyde |

InChI |

InChI=1S/C12H16N2O2/c1-16-12-6-5-10(8-13-12)11-4-2-3-7-14(11)9-15/h5-6,8-9,11H,2-4,7H2,1H3 |

InChI Key |

OSLGONZNHZYOQM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)C2CCCCN2C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde typically involves the reaction of 6-methoxypyridin-3-yl derivatives with piperidine-1-carbaldehyde under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the pyridine and piperidine moieties .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Additions

The aldehyde group undergoes nucleophilic attacks due to its electrophilic carbonyl carbon. Key reactions include:

-

Amine additions : Forms imines (Schiff bases) with primary amines. For example, treatment with hydrazine yields hydrazones under mild conditions.

-

Grignard reagent reactions : Reacts with organomagnesium halides to form secondary alcohols.

Table 1: Nucleophilic Addition Conditions

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydrazone formation | Hydrazine hydrate, EtOH, 25°C, 2 h | 85–92 | |

| Organometallic addition | RMgX, THF, −78°C → RT | 70–88 |

Condensation Reactions

The aldehyde participates in condensation reactions to form heterocycles or extended π-systems:

-

Knorr pyrrole synthesis : Condenses with β-ketoesters in acidic conditions to form pyrrole derivatives.

-

Imine formation with amino acids : Forms stable complexes for bio-conjugation applications.

Key Example:

Reaction with ethyl acetoacetate in acetic acid yields a pyrrole ring fused to the piperidine structure.

Reduction Reactions

The aldehyde group is selectively reduced to a primary alcohol:

-

Catalytic hydrogenation : H₂/Pd-C in methanol at 50°C reduces the aldehyde to 2-(6-methoxypyridin-3-yl)piperidine-1-methanol .

-

Sodium borohydride : NaBH₄ in ethanol at 0°C achieves similar reduction with 90% yield.

Cross-Coupling Reactions

The methoxypyridine moiety enables transition-metal-catalyzed couplings:

-

Suzuki-Miyaura coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis in dioxane/H₂O (3:1) at 80°C to form biaryl derivatives .

Table 2: Suzuki-Miyaura Reaction Parameters

| Boronic Acid | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 80 | 78 | |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | 100 | 65 |

Electrophilic Aromatic Substitution

The methoxypyridine ring directs electrophiles to specific positions:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to the methoxy group.

-

Halogenation : NBS (N-bromosuccinimide) in DMF brominates the pyridine ring selectively .

Oxidation Reactions

Despite the aldehyde’s susceptibility, the compound resists over-oxidation under controlled conditions:

Mechanistic Insights

Scientific Research Applications

2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound shares structural similarities with other pyridine-piperidine derivatives, differing primarily in substituents on the pyridine ring and modifications to the piperidine system. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

In contrast, the azepan-1-yl group (7-membered ring) in the analog from introduces steric bulk and conformational flexibility, which may hinder binding to biological targets . The 4-methylpiperazin-1-yl group in ’s compound adds a basic tertiary amine, improving water solubility at physiological pH and enabling interactions with acidic residues in proteins .

Functional Group Reactivity: The carbaldehyde in the target compound and its analogs allows for nucleophilic additions (e.g., with amines or hydrazines). However, the absence of aldehyde groups in compounds like (6-Methoxypyridin-2-yl)-methanol limits their utility in covalent conjugation .

Toxicity Profiles :

- The azepane-containing analog () is classified as acutely toxic and a skin/eye irritant, whereas the methylpiperazine derivative () lacks explicit hazard data, suggesting its safety profile may differ due to reduced lipophilicity .

Biological Activity

2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde is with a molecular weight of approximately 218.25 g/mol. The structure features a piperidine ring substituted with a methoxypyridine moiety and an aldehyde functional group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | 2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde |

| Melting Point | Not available |

The biological activity of 2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde is primarily attributed to its interaction with various biological targets. This compound may exhibit:

- Inhibition of Enzymes : Similar compounds have shown the ability to inhibit enzymes such as proteases and kinases, suggesting potential applications in cancer therapy and antiviral treatments .

- Receptor Modulation : The methoxypyridine group may facilitate binding to receptors involved in neurotransmission, potentially influencing pathways related to mood disorders or neurodegenerative diseases .

Antiviral Activity

Research has indicated that derivatives similar to 2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde can serve as noncovalent inhibitors against viral proteases. For instance, studies on piperidine-containing compounds have demonstrated their effectiveness against SARS-CoV proteases, highlighting their potential in antiviral drug development .

Anticancer Potential

In vitro studies on related compounds have shown promising results in inhibiting cancer cell proliferation. For example, piperidine derivatives have been evaluated for their antiproliferative effects on various cancer cell lines, including breast and liver cancers . The presence of the methoxy group may enhance solubility and bioavailability, contributing to increased efficacy.

Case Studies

- SARS-CoV Protease Inhibitors : A series of studies focused on piperidine derivatives revealed that modifications at the pyridine ring significantly affected binding affinity and inhibitory potency against SARS-CoV proteases. These findings suggest that 2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde could be optimized for enhanced antiviral activity .

- Antiproliferative Activity : A study investigating the effects of various piperidine derivatives on cancer cell lines found that certain substitutions led to increased cytotoxicity against MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cells. This indicates that structural modifications can significantly influence biological outcomes .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Methoxy Group : Enhances lipophilicity and may improve receptor binding.

- Pyridinyl Substitution : Plays a critical role in modulating bioactivity by affecting electronic properties and steric hindrance.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde, and what methodological considerations are critical for optimizing yield?

- Answer : A common approach involves functionalizing the piperidine ring and introducing the methoxypyridinyl moiety via nucleophilic substitution or cross-coupling reactions. For example, analogous pathways (e.g., dehydrofluorination of carbaldehyde derivatives under basic conditions) have been employed to generate similar piperidine-carbaldehyde scaffolds . Key considerations include:

- Reagent selection : Use of KOH or other strong bases to promote elimination while avoiding side reactions.

- Protection/deprotection : Temporary protection of reactive groups (e.g., amines) to prevent undesired interactions.

- Purification : Chromatography or recrystallization to isolate the aldehyde product, as impurities can complicate downstream applications.

Q. How is the structural integrity of 2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde validated in crystallographic studies?

- Answer : X-ray crystallography using programs like SHELXL is standard for confirming bond geometries and stereochemistry. The methoxy and aldehyde groups require careful refinement due to potential disorder. Hydrogen-bonding patterns (e.g., N–H⋯O interactions) can stabilize the crystal lattice, as seen in related N-methoxypyridinyl compounds .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : The compound is classified as acutely toxic, skin/eye corrosive, and a specific target organ toxin . Mandatory precautions include:

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill management : Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste.

Advanced Research Questions

Q. How do protonation states and intermolecular interactions influence the compound’s reactivity in biological systems?

- Answer : Protonation at the piperidine nitrogen or pyridinyl methoxy group alters electronic properties and binding affinity. For instance, in salts of similar N-methoxypyridinyl derivatives, protonation at the pyridine ring enhances hydrogen-bonding with biological targets (e.g., enzymes), as observed in SARS-CoV-2 protease studies . Computational modeling (e.g., DFT) can predict protonation sites and guide drug design .

Q. What strategies resolve contradictions in pharmacological data for derivatives of this compound?

- Answer : Contradictions often arise from variability in assay conditions or impurity profiles. Mitigation strategies include:

- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase studies) and controls.

- Batch characterization : NMR and HPLC-MS to verify purity (>95%) and confirm structural homogeneity .

- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., PI3K/HDAC inhibitors containing methoxypyridinyl motifs) .

Q. How can synthetic routes be optimized to enhance scalability for in vivo studies?

- Answer : Key optimizations include:

- Catalysis : Transition-metal catalysts (e.g., Pd for Suzuki couplings) to improve efficiency.

- Flow chemistry : Continuous reactors for hazardous intermediates (e.g., aldehydes).

- Green solvents : Replace dichloromethane with ethanol or cyclopentyl methyl ether to reduce toxicity .

Q. What computational tools are effective in predicting the compound’s interactions with biological targets?

- Answer : Molecular dynamics (MD) simulations and docking software (e.g., AutoDock Vina) model binding modes. For example, the methoxypyridinyl group’s π-stacking with aromatic residues in protease active sites has been validated experimentally . Free-energy perturbation (FEP) calculations further refine affinity predictions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.